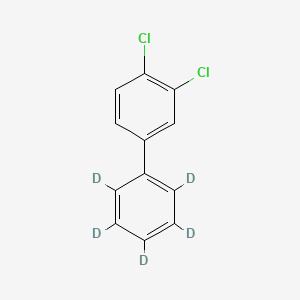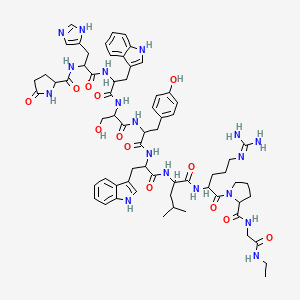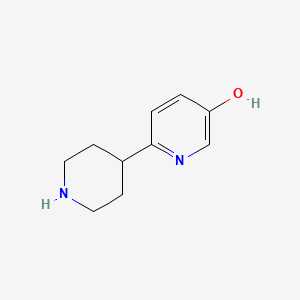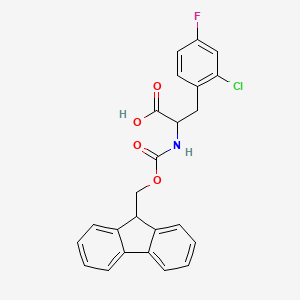![molecular formula C31H21NO3S B12301700 10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one CAS No. 1623010-63-8](/img/structure/B12301700.png)
10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 10,10-dioxo-2-[4-(N-phénylanilino)phényl]thioxanthène-9-one est un dérivé de la thioxanthone connu pour ses propriétés photophysiques uniques. Ce composé est particulièrement remarquable pour ses applications dans les procédés de photopolymérisation et en tant que catalyseur photoredox. Sa structure comprend un noyau de thioxanthone avec un groupe phénylanilino, qui contribue à son comportement chimique distinctif.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 10,10-dioxo-2-[4-(N-phénylanilino)phényl]thioxanthène-9-one implique généralement la réaction de la thioxanthone avec des dérivés de l'aniline dans des conditions spécifiques. Une méthode courante comprend l'utilisation de l'acide acétique comme solvant et catalyseur pour faciliter la réaction. La réaction est effectuée sous reflux, assurant la conversion complète des réactifs en le produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté adaptés aux applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
La 10,10-dioxo-2-[4-(N-phénylanilino)phényl]thioxanthène-9-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent le convertir en dérivés de la thioxanthène.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les nucléophiles sont utilisés dans diverses conditions.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés de la thioxanthone substitués. Ces produits ont des applications diverses dans différents domaines .
Applications de la recherche scientifique
La 10,10-dioxo-2-[4-(N-phénylanilino)phényl]thioxanthène-9-one présente plusieurs applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de la 10,10-dioxo-2-[4-(N-phénylanilino)phényl]thioxanthène-9-one implique sa capacité à absorber la lumière visible et à générer des espèces réactives. Ces espèces réactives peuvent initier des réactions de polymérisation ou induire des dommages cellulaires en thérapie photodynamique. Les cibles moléculaires du composé comprennent des composants cellulaires tels que l'ADN et les protéines, ce qui entraîne des effets thérapeutiques .
Applications De Recherche Scientifique
10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one involves its ability to absorb visible light and generate reactive species. These reactive species can initiate polymerization reactions or induce cellular damage in photodynamic therapy. The compound’s molecular targets include cellular components such as DNA and proteins, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,4-diéthyl-7-[4-(N-phénylanilino)phényl]thioxanthène-9-one
- 7-(4-carbazol-9-ylphényl)-2,4-diéthyl-thioxanthène-9-one
- 2-[4-(diphénylamino)phényl]-10,10-dioxyde-9H-thioxanthène-9-one
Unicité
La 10,10-dioxo-2-[4-(N-phénylanilino)phényl]thioxanthène-9-one se distingue par son efficacité élevée de photoinitiation et sa capacité à agir comme un catalyseur photoredox sans métal. Sa structure unique permet une absorption efficace de la lumière visible et la génération d'espèces réactives, ce qui la rend très efficace dans diverses applications .
Propriétés
Numéro CAS |
1623010-63-8 |
|---|---|
Formule moléculaire |
C31H21NO3S |
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one |
InChI |
InChI=1S/C31H21NO3S/c33-31-27-13-7-8-14-29(27)36(34,35)30-20-17-23(21-28(30)31)22-15-18-26(19-16-22)32(24-9-3-1-4-10-24)25-11-5-2-6-12-25/h1-21H |
Clé InChI |
FGRBYDKOBBBPOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=CC=CC=C6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)



![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12301651.png)


![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)
![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)



